

Orysastrobin Analytical Standard: Purity & Properties

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Compound Focus: Orysastrobin

CAS No.: 248593-16-0

Cat. No.: S636842

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Orysastrobin is a strobilurin-class fungicide, and its analytical standard is used for precise quantification in research and regulatory testing [1].

Table 1: Specifications for Orysastrobin Analytical Standards

Specification	Sigma-Aldrich (PESTANAL)	Fujifilm Wako Pure Chemical Corporation
Product Code/Number	32428	159-02681
Purity	Not explicitly stated (Analytical Standard grade)	≥ 95.0% (by Capillary GC); ≥ 95.0% (by qNMR) [2]
Assay	-	95.0+% [2]
Molecular Formula	C ₁₈ H ₂₅ N ₅ O ₅ [1]	C ₁₈ H ₂₅ N ₅ O ₅ [2]
Molecular Weight	391.42 g/mol [1]	391.42 g/mol [2]
Form	Neat [1]	White - pale yellowish red, crystalline powder - powder or mass [2]

Specification	Sigma-Aldrich (PESTANAL)	Fujifilm Wako Pure Chemical Corporation
Storage	Limited shelf life; see expiry date on label [1]	Keep at 2-10°C [2]

Notes on Purity and Selection:

- The term "**analytical standard**" denotes that the material is of a quality suitable for use in chemical analysis, including instrument calibration and method validation [1].
- For the highest quantitative accuracy, the Fujifilm Wako standard, with its explicitly defined and dual-verified high purity (95.0+%), is the preferred choice [2].
- Always consult the product's **Certificate of Analysis (COA)** for batch-specific purity and value assignment data [1].

Detailed Analytical Application Notes & Protocols

The following protocols are compiled from established methodologies in scientific literature and supplier recommendations.

Protocol 1: Determination of Orysastrobin in Rice Samples using HPLC-UV and LC-ESI-MS/MS

This protocol is adapted from the application note provided by Sigma-Aldrich [1].

1. Scope This method describes the determination of **orysastrobin** residues in rice samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and confirmatory analysis by Liquid Chromatography coupled to Tandem Mass Spectrometry with Electrospray Ionization (LC-ESI-MS/MS).

2. Principle The sample is extracted with an organic solvent. The extract is cleaned up and concentrated before analysis. **Orysastrobin** is separated chromatographically and detected by UV absorbance. For higher sensitivity and confirmation, mass spectrometry with Selected Reaction Monitoring (SRM) is used.

3. Reagents and Materials

- **Oryastrobin Standard:** PESTANAL or equivalent [1].
- **Solvents:** Acetonitrile, Methanol (HPLC grade).
- **Water:** Deionized water (HPLC grade).
- **QuEChERS Kits:** Kits containing MgSO₄ and salts for extraction and a dispersive SPE (d-SPE) sorbent for clean-up [1].
- **Syringe Filters:** 0.22 µm or 0.45 µm, Nylon or PTFE.

4. Equipment

- HPLC system with UV/VIS detector or DAD.
- LC-MS/MS system with electrospray ionization (ESI) source.
- Analytical Balance.
- Centrifuge.
- Vortex Mixer.

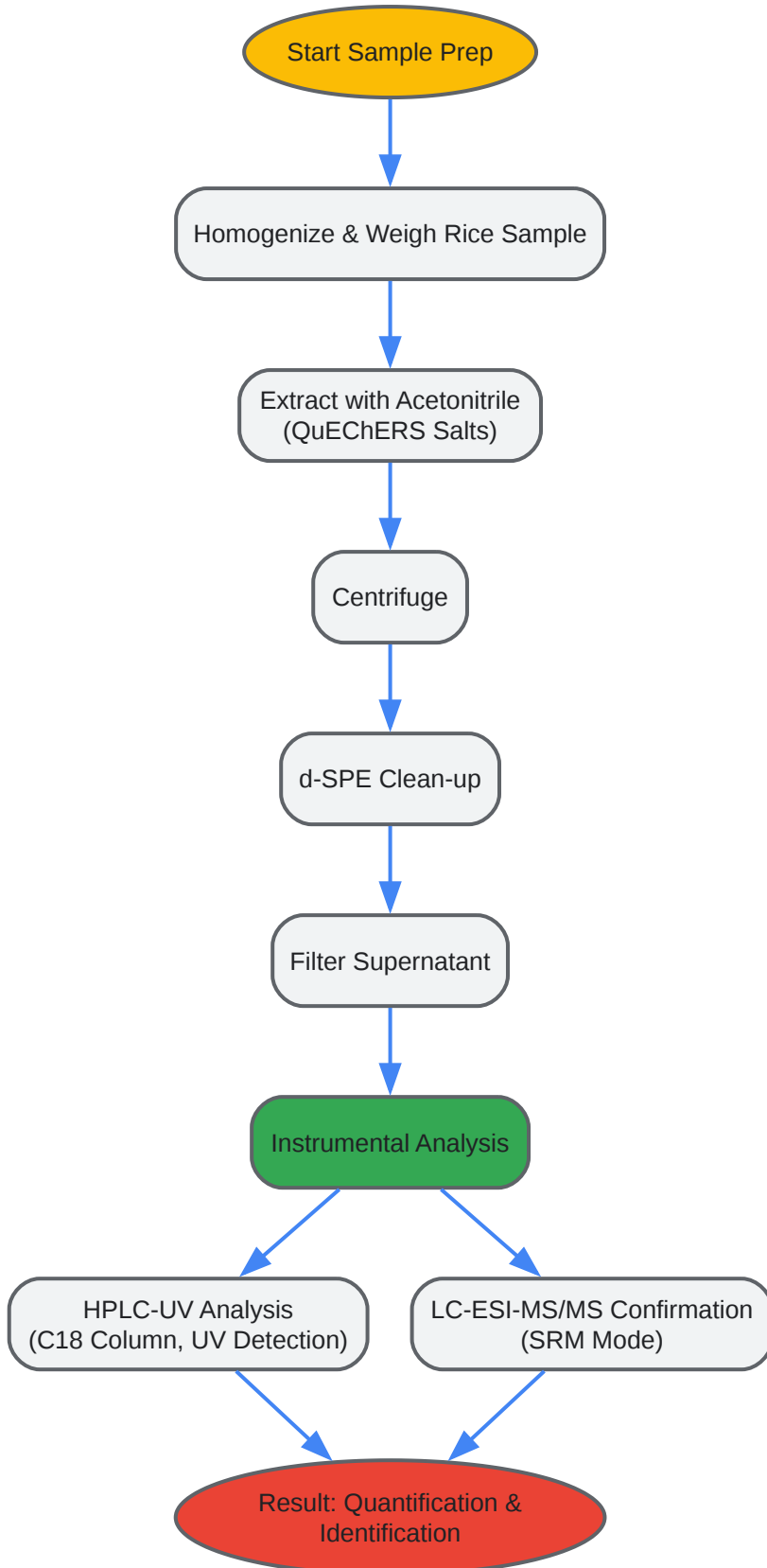
5. Procedure

- **Standard Preparation:** Prepare a stock solution of **oryastrobin** in acetonitrile. Dilute to appropriate calibration levels.
- **Sample Preparation (QuEChERS):**
 - **Homogenize** a representative rice sample.
 - **Weigh** 10 g of sample into a 50 mL centrifuge tube.
 - **Add** 10 mL of acetonitrile and shake vigorously.
 - **Add** the contents of the QuEChERS extraction salt packet and shake immediately.
 - **Centrifuge** the mixture.
 - **Transfer** an aliquot of the extract to a d-SPE tube for clean-up.
 - **Shake** and **centrifuge** the d-SPE tube.
 - **Filter** the supernatant through a syringe filter before analysis [1].
- **HPLC-UV Analysis:**
 - **Column:** C18 reversed-phase column.
 - **Mobile Phase:** Gradient of water and acetonitrile.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV at an appropriate wavelength.
- **LC-MS/MS Confirmation:**
 - **Ionization Mode:** Electrospray Ionization (ESI) [1].
 - **Detection Mode:** Selected Reaction Monitoring (SRM) [1].

6. Identification and Quantification Identify **oryastrobin** by comparing its retention time to the analytical standard. Quantify using a calibration curve constructed from the standard solutions.

The experimental workflow for this protocol is visualized below.

Oryastrobin Analysis in Rice Samples



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Protocol 2: Determination in Hot Pepper using a Modified QuEChERS Method and LC-MS/MS

This method is specifically optimized for a complex matrix like hot pepper (*Capsicum annuum* L.) [1].

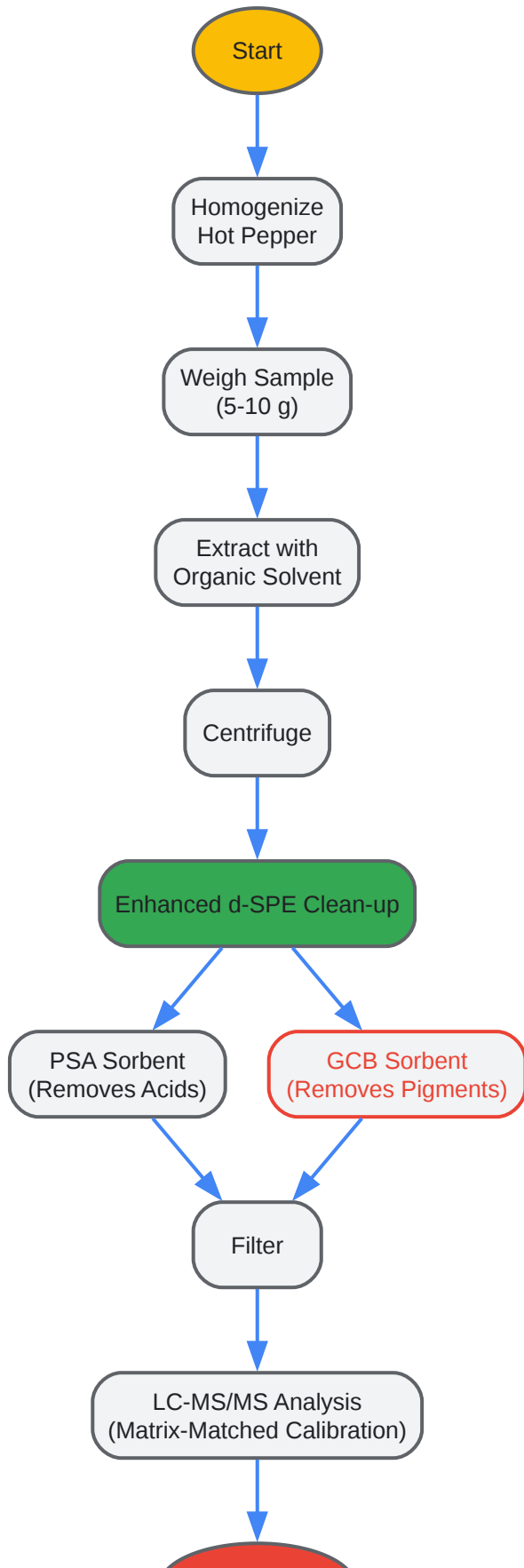
1. Scope This method determines **orysastrobin** in hot pepper, which presents a challenging matrix due to its color and compound complexity.

2. Key Modifications from Protocol 1

- **Sample Size:** A smaller sample size (e.g., 5 g) may be used.
- **Extraction Solvent:** Acetonitrile remains common, but acidified or other solvent mixtures can be tested for efficiency.
- **Clean-up:** The d-SPE step is crucial. Using primary secondary amine (PSA) sorbent is highly effective in removing fatty acids and other organic acids from the pepper matrix. Graphitic carbon black (GCB) can be added to remove pigments, but use with caution as it can also adsorb planar analytes.
- **Matrix Effects:** Due to the complex matrix, the use of **matrix-matched calibration standards** is strongly recommended to compensate for signal suppression or enhancement in the MS/MS detector.

The workflow for analyzing a complex matrix like hot pepper is more involved, as shown below.

Hot Pepper Analysis with Enhanced Clean-up



Final Result

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Table 2: Cross-Reactivity Data of Strobilurin Fungicides [3]

Strobilurin Fungicide	Cross-Reactivity in Anti-Azoxystrobin Immunoassay
Azoxystrobin	100% (Reference)
Dimoxystrobin	0.7%
Fluoxastrobin	1.0%
Kresoxim-methyl	0.6%
Metominostrobin	1.7%
Orysastrobin	1.6%
Picoxystrobin	1.8%
Pyraclostrobin	0.5%
Trifloxystrobin	0.4%

Note: This data is relevant if using an immunoassay for initial screening. The low cross-reactivity for **orysastrobin** indicates that such an assay is not suitable for its direct detection but confirms the specificity of chromatographic methods [3].

Conclusion

These application notes provide a foundation for the accurate analysis of **orysastrobin**. The protocols can be adapted and validated for specific laboratory requirements and sample matrices. The purity of the analytical standard is paramount for all quantitative results, and sourcing a standard with a certified CoA, such as the one from Fujifilm Wako, is critical for high-quality research.

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References

1. Orysastrobin PESTANAL , analytical standard 248593-16-0 [sigmaaldrich.com]
2. (5Z)-Orysastrobin Standard · 159-02681[Detail Information] [labchem-wako.fujifilm.com]
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